PA(16:0/18:1(11Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(11Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(11Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/16:1(9Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/16:0) pathway. PA(16:0/18:1(11Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(11Z)) pathway.
PA(16:0/18:1(11Z)) is a phosphatidic acid.